molecular formula C19H16FN3O3 B11469093 1-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

1-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11469093
M. Wt: 353.3 g/mol
InChI Key: RFYBBLXLQULPSG-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of fluorine, hydroxyl, and methoxy functional groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a fluorophenyl derivative and a hydroxy-methoxyphenyl derivative, followed by cyclization using a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-FLUOROPHENYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-b]pyridine derivatives with different substituents on the phenyl rings. Examples include:

Uniqueness

The uniqueness of 1-(4-FLUOROPHENYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H16FN3O3

Molecular Weight

353.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C19H16FN3O3/c1-26-16-8-11(2-7-15(16)24)14-9-17(25)22-19-18(14)23(10-21-19)13-5-3-12(20)4-6-13/h2-8,10,14,24H,9H2,1H3,(H,22,25)

InChI Key

RFYBBLXLQULPSG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2N(C=N3)C4=CC=C(C=C4)F)O

Origin of Product

United States

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